4-Tert-butyl-3-hydroxycyclohexan-1-one
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Overview
Description
4-Tert-butyl-3-hydroxycyclohexan-1-one is an organic compound with the molecular formula C10H18O2 It is a cyclohexanone derivative featuring a tert-butyl group at the 4-position and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-3-hydroxycyclohexan-1-one typically involves the selective functionalization of cyclohexanone. One common method is the Friedel-Crafts alkylation of cyclohexanone with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the tert-butyl group at the 4-position. Subsequent hydroxylation at the 3-position can be achieved using a variety of reagents, including peracids or hydroboration-oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on maximizing yield and purity. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 4-Tert-butyl-3-hydroxycyclohexan-1-one undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). .
Oxidation: Oxidation of the hydroxyl group can be achieved using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4), leading to the formation of 4-tert-butyl-3-oxocyclohexanone.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride (SOCl2).
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) in ethanol at room temperature.
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Substitution: Thionyl chloride (SOCl2) in dichloromethane.
Major Products:
Reduction: Cis- and trans-4-tert-butylcyclohexanol.
Oxidation: 4-tert-butyl-3-oxocyclohexanone.
Substitution: 4-tert-butyl-3-chlorocyclohexanone.
Scientific Research Applications
4-Tert-butyl-3-hydroxycyclohexan-1-one has a wide range of applications in scientific research:
Biology: The compound is investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceuticals and its role in drug design.
Industry: It is used in the development of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-tert-butyl-3-hydroxycyclohexan-1-one depends on its specific application. In chemical reactions, its reactivity is influenced by the steric and electronic effects of the tert-butyl and hydroxyl groups. The tert-butyl group, being bulky, prefers an equatorial position in the cyclohexane ring, which affects the compound’s conformational stability and reactivity .
Comparison with Similar Compounds
4-Tert-butyl-3-hydroxycyclohexan-1-one can be compared with other cyclohexanone derivatives, such as:
4-tert-butylcyclohexanone: Lacks the hydroxyl group, making it less reactive in certain chemical transformations.
3-hydroxycyclohexanone: Lacks the tert-butyl group, resulting in different steric and electronic properties.
4-tert-butyl-2-hydroxycyclohexan-1-one: Similar structure but with the hydroxyl group at the 2-position, leading to different conformational preferences and reactivity.
The unique combination of the tert-butyl and hydroxyl groups in this compound imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H18O2 |
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Molecular Weight |
170.25 g/mol |
IUPAC Name |
4-tert-butyl-3-hydroxycyclohexan-1-one |
InChI |
InChI=1S/C10H18O2/c1-10(2,3)8-5-4-7(11)6-9(8)12/h8-9,12H,4-6H2,1-3H3 |
InChI Key |
PWJVLZVXBUMZRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(=O)CC1O |
Origin of Product |
United States |
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